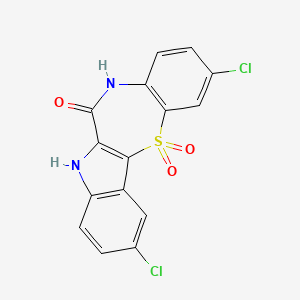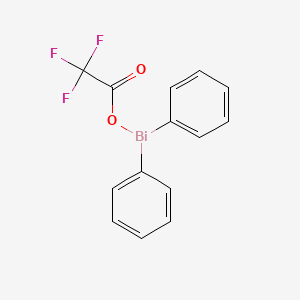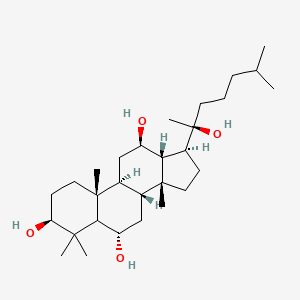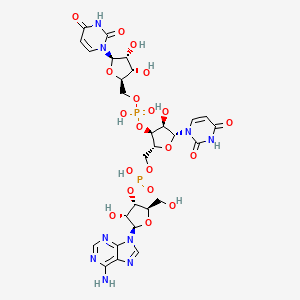![molecular formula C15H34N2O3Sn B12666300 Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin CAS No. 84051-94-5](/img/structure/B12666300.png)
Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin: is an organotin compound with the molecular formula C15H34N2O3Sn. This compound is known for its unique structure, which includes an acetoxy group, an aminoethyl group, and a dibutyltin moiety. Organotin compounds are widely studied for their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin typically involves the reaction of dibutyltin oxide with 2-[(2-aminoethyl)amino]propanol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dibutyltin oxide+2-[(2-aminoethyl)amino]propanol+Acetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetoxy or aminoethyl groups, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, where the tin center is in a lower oxidation state.
Substitution: Substituted derivatives with different functional groups replacing the acetoxy or aminoethyl groups.
Scientific Research Applications
Chemistry: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also studied for its catalytic properties in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this compound is no exception.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials.
Mechanism of Action
The mechanism of action of acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, resulting in antimicrobial or anticancer effects. The molecular targets include enzymes involved in cellular metabolism and DNA replication.
Comparison with Similar Compounds
Dibutyltin diacetate: Similar structure but lacks the aminoethyl group.
Tributyltin acetate: Contains three butyl groups instead of two.
Dibutyltin oxide: Lacks the acetoxy and aminoethyl groups.
Uniqueness: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin is unique due to its combination of acetoxy, aminoethyl, and dibutyltin moieties This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
84051-94-5 |
|---|---|
Molecular Formula |
C15H34N2O3Sn |
Molecular Weight |
409.15 g/mol |
IUPAC Name |
[2-(2-aminoethylamino)propoxy-dibutylstannyl] acetate |
InChI |
InChI=1S/C5H13N2O.2C4H9.C2H4O2.Sn/c1-5(4-8)7-3-2-6;2*1-3-4-2;1-2(3)4;/h5,7H,2-4,6H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q-1;;;;+2/p-1 |
InChI Key |
ASSRYCKRDFVJIF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(OCC(C)NCCN)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


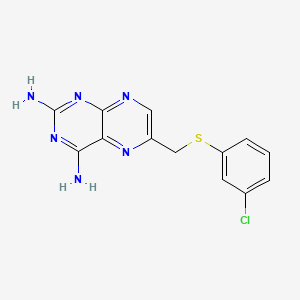
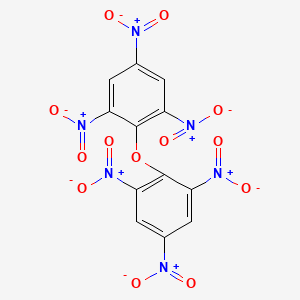
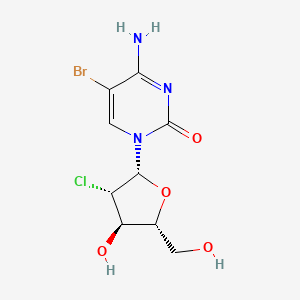

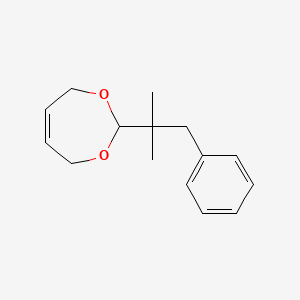
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)



